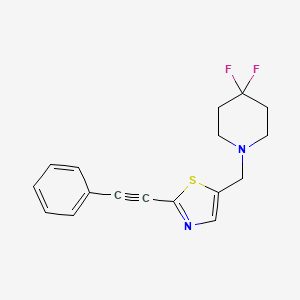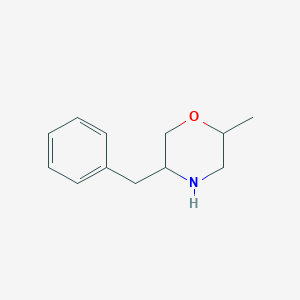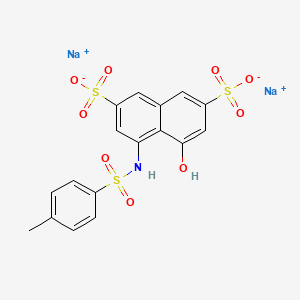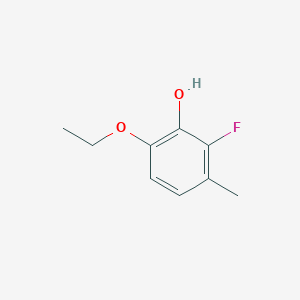
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C₁₄H₁₈O and a molar mass of 202.29 g/mol . . This compound is characterized by its unique structure, which includes an indanone core with isobutyl and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the oxidation of 3-methyl-1-indanone using chromium trioxide in acetic acid at a temperature of 35-40°C . Another approach includes the Heck reaction, which enables the synthesis of 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2’-iodochalcones through a 5-exo-trig cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chromium trioxide or other suitable oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
作用機序
The mechanism of action of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. As an impurity of ibuprofen, it may exhibit similar anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . This inhibition reduces inflammation, pain, and fever.
類似化合物との比較
Similar Compounds
3-Methyl-1-indanone: A closely related compound with a similar indanone core structure.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core but lacking the isobutyl and methyl substituents.
Ibuprofen: The parent compound from which 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one is derived as an impurity.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its presence as an impurity in ibuprofen highlights its relevance in pharmaceutical research and quality control .
特性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
3-methyl-6-(2-methylpropyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H18O/c1-9(2)6-11-4-5-12-10(3)7-14(15)13(12)8-11/h4-5,8-10H,6-7H2,1-3H3 |
InChIキー |
CSDPIDNEKUGKRT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C2=C1C=CC(=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)




![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)


